molecular formula C20H18Cl2N4O3S2 B6521234 2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 896274-03-6

2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No. B6521234
CAS RN: 896274-03-6
M. Wt: 497.4 g/mol
InChI Key: HZCWHZKITVGMEP-UHFFFAOYSA-N
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Description

Triazoles and thiazoles are classes of compounds that have been extensively studied due to their diverse biological activities . They are heterocyclic compounds, meaning they contain a ring made up of more than one kind of atom. Triazoles contain three nitrogen atoms and two carbon atoms in the ring, while thiazoles contain one nitrogen atom, one sulfur atom, and three carbon atoms .


Synthesis Analysis

The synthesis of similar compounds often involves the use of a starting reagent, followed by a series of reactions such as alkylation and acylation . The yield of the final product can vary depending on the specific conditions and reactants used .


Molecular Structure Analysis

The structure of these compounds is typically confirmed using techniques such as 1H, 13C, 2D NMR and LC-MS spectra . These techniques provide information about the types of atoms present in the compound and how they are connected.


Chemical Reactions Analysis

The chemical reactions involving these compounds can be monitored using techniques such as thin layer chromatography (TLC) . The specific reactions that occur will depend on the structure of the compound and the conditions of the reaction.


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of your compound would depend on its exact structure.

Scientific Research Applications

Siderophore-Mediated Drug

Corticotrophin-Releasing Factor 1 (CRF1) Receptor Antagonism

Leukotriene C4 (LTC4) Antagonism

Trypanosoma brucei Inhibition

Agricultural Biological Activities

  • While not directly related to this specific compound, it’s worth noting that compounds containing 1,2,4-oxadiazole heterocycles , 1,3,4-thiadiazoles , or trifluoromethyl pyridine moieties exhibit broad-spectrum agricultural biological activities. These can serve as pharmacophores for novel pesticide design .

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be a variety of enzymes and receptors in the biological system . The triazole nucleus, a key component of this compound, is known to bind readily with these targets .

Mode of Action

The compound interacts with its targets through hydrogen-bonding and dipole interactions . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of certain enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .

Biochemical Pathways

Triazole derivatives have been found to show versatile biological activities . They have been associated with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Pharmacokinetics

For instance, the methoxyphenyl and sulfonamide groups could potentially enhance the compound’s solubility, absorption, and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. Given the wide range of activities associated with triazole derivatives, the effects could potentially include inhibition of microbial growth, reduction of inflammation, or suppression of cancer cell proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s binding affinity for its targets could be affected by changes in pH or temperature. Additionally, the presence of other molecules could either compete with the compound for its targets or alter the targets in a way that affects the compound’s action .

Safety and Hazards

The safety and hazards associated with a specific compound would depend on its structure and biological activity. Some triazoles and thiazoles are used as drugs due to their beneficial effects, but they could also have side effects .

Future Directions

Future research on these types of compounds could involve the design and synthesis of new derivatives with improved properties. This could involve changing the structure of the compound to enhance its biological activity or reduce its side effects .

properties

IUPAC Name

2,5-dichloro-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O3S2/c1-12-17(9-10-23-31(27,28)18-11-14(21)5-8-16(18)22)30-20-24-19(25-26(12)20)13-3-6-15(29-2)7-4-13/h3-8,11,23H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCWHZKITVGMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide

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